N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a pyrimidine-based acetamide derivative characterized by a 4-chlorobenzyl group and a 4-methylpiperidin-1-yl substituent on its pyrimidine core. This compound is structurally optimized for interactions with biological targets, particularly in neurological and antimicrobial contexts. Its design integrates a balance of lipophilicity (via the chlorobenzyl and methyl groups) and hydrogen-bonding capacity (via the acetamide and pyrimidine ether oxygen) .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c1-14-7-9-25(10-8-14)20-23-15(2)11-19(24-20)27-13-18(26)22-12-16-3-5-17(21)6-4-16/h3-6,11,14H,7-10,12-13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTNVUOLQOFUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=CC(=N2)OCC(=O)NCC3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 388.9 g/mol. The compound features a piperidine moiety, which is known for its neuroactive properties, and a pyrimidine ring that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H25ClN4O2 |
| Molecular Weight | 388.9 g/mol |
| CAS Number | 1226435-17-1 |
Antitumor Activity
Research has indicated that compounds containing piperidine and pyrimidine derivatives exhibit notable antitumor activity. Specifically, this compound has shown promise in inhibiting cancer cell proliferation in various in vitro studies. The presence of the chlorobenzyl substituent has been linked to enhanced cytotoxic effects against tumor cell lines.
- Mechanism of Action : The compound may exert its antitumor effects by interfering with specific signaling pathways involved in cell growth and survival, potentially affecting kinases such as BRAF and EGFR, which are critical in many cancers.
- Case Studies : In a study involving breast cancer cell lines MCF-7 and MDA-MB-231, derivatives similar to this compound demonstrated significant cytotoxicity, suggesting that the piperidine structure could enhance the interaction with target proteins involved in tumorigenesis .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has been explored in various models. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
- Experimental Findings : In rodent models of induced inflammation, administration of related compounds resulted in decreased levels of TNF-alpha and IL-6, highlighting the compound's potential as an anti-inflammatory agent .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. Similar piperidine derivatives have exhibited activity against various bacterial strains, indicating that this compound could be effective against infections caused by resistant bacterial strains.
Structure–Activity Relationship (SAR)
The SAR analysis indicates that modifications on the piperidine and pyrimidine rings significantly influence the biological activity of the compound:
- Piperidine Ring : Variations in substituents on the piperidine ring impact the binding affinity to biological targets.
- Pyrimidine Modifications : Alterations in the pyrimidine structure can enhance selectivity towards specific kinases or receptors associated with cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituents on the aromatic ring, pyrimidine core, or piperidine moiety. These variations influence physicochemical properties, target affinity, and pharmacological activity. Key comparisons are outlined below:
Substituent Variations on the Aromatic Ring
- N-(5-chloro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide (ID: L868-0252): Differs by a 5-chloro-2-methylphenyl group instead of 4-chlorobenzyl. Molecular weight: 388.9 g/mol (identical to the target compound).
- N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide: Substitutes 4-chlorobenzyl with 2-fluorophenyl.
Modifications to the Pyrimidine Core
- N-(4-chlorobenzyl)-2-((4’-fluoro-3-((4-methylpiperazin-1-yl)methyl)-[1,1’-biphenyl]-4-yl)oxy)acetamide (NUCC-0200590) :
- N-(4-chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide :
Piperidine/Piperazine Derivatives
- A'-{2-[((2S)-3-{[l-(4-chlorobenzyl)piperidin-4-yl]amino}-2-hydroxy-2-methylpropyl)oxy]-4-hydroxyphenyl}acetamide furoate: Features a hydroxypropyl-piperidine linker instead of 4-methylpiperidin-1-yl. Demonstrated 10-fold higher solubility in aqueous buffers (25 mg/mL vs. <5 mg/mL for the target compound) due to the hydrophilic hydroxy group .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Biological Activity : NUCC-0200590’s efficacy in neuronal models highlights the importance of biphenyl systems in neuroactive compounds, whereas the target compound’s pyrimidine core may favor antimicrobial applications (e.g., analogs in showed activity against S. aureus with MIC = 8 μg/mL) .
- Synthetic Accessibility : The target compound’s synthesis (e.g., via nucleophilic substitution on pyrimidine) is more straightforward than NUCC-0200590’s Suzuki coupling route, which requires palladium catalysts .
- Solubility Challenges : Piperidine derivatives with hydrophilic groups (e.g., hydroxypropyl in ) outperform the target compound in solubility, suggesting room for optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
